Product packaging for 4-Methyl-7-(2-phenylethoxy)chromen-2-one(Cat. No.:)

4-Methyl-7-(2-phenylethoxy)chromen-2-one

Cat. No.: B5841267
M. Wt: 280.3 g/mol
InChI Key: HKODOUVMSMKVQG-UHFFFAOYSA-N
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Description

Historical Development and Therapeutic Relevance of Coumarin (B35378) Derivatives

The journey of coumarin chemistry began in 1820 when Vogel first isolated the parent compound, coumarin, from tonka beans (Dipteryx odorata). ingentaconnect.comresearchgate.net Initially mistaken for benzoic acid, its unique structure was later confirmed, and in 1868, the English chemist William Henry Perkin achieved its first synthesis. tandfonline.com This foundational work opened the door to the exploration of a vast family of related compounds.

Coumarin derivatives are a class of phenylpropanoids, characterized by a benzene (B151609) ring fused to a pyrone ring. researchgate.net While coumarin itself has limited therapeutic applications, its derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.gov Historically, a significant breakthrough was the discovery of dicoumarol, a natural anticoagulant formed by the fungal fermentation of sweet clover. researchgate.net This discovery paved the way for the development of synthetic 4-hydroxycoumarin (B602359) anticoagulants like warfarin, which have been pivotal in treating thromboembolic disorders. tandfonline.comresearchgate.net

The therapeutic relevance of coumarin derivatives extends far beyond anticoagulation. Researchers have extensively documented their potential as:

Anti-inflammatory agents: Certain coumarin derivatives have shown promise in modulating inflammatory pathways. matilda.sciencejapsonline.com

Anticancer agents: Numerous studies have highlighted the cytotoxic effects of various coumarin derivatives against different cancer cell lines. tandfonline.comresearchgate.netnih.gov

Antimicrobial and Antifungal agents: The coumarin scaffold has been incorporated into molecules exhibiting potent activity against bacteria and fungi. researchgate.net

Antiviral agents: Derivatives have been investigated for their ability to inhibit viral replication, including against HIV. nih.govnih.gov

Neuroprotective agents: Some coumarins are being explored for their potential in the management of neurodegenerative diseases. nih.gov

This wide array of biological activities is attributed to the structural versatility of the coumarin nucleus, which allows for modifications at various positions, leading to compounds with tailored pharmacological profiles. tandfonline.comnih.gov

Rationale for Investigating the 4-Methyl-7-(2-phenylethoxy)chromen-2-one Structural Motif

The specific structural features of this compound—a methyl group at the 4-position and a phenylethoxy group at the 7-position of the chromen-2-one core—are not arbitrary. They are the result of rational drug design and structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents, particularly in the realm of antifungal research.

The investigation into this structural motif is largely driven by the urgent need for new antifungal drugs due to the rise of antimicrobial resistance. researchgate.net The core structure, 7-hydroxy-4-methyl-2H-chromen-2-one, serves as a common starting material for the synthesis of various derivatives due to the reactive hydroxyl group at the 7-position. ingentaconnect.comnih.goviosrjournals.org

The rationale for introducing the phenylethoxy group at the 7-position is multifaceted. The synthesis of related compounds, specifically 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, has been pursued with the explicit goal of developing potent antifungal agents. researchgate.net In this synthetic pathway, an intermediate compound, 4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, is formed. researchgate.net This highlights the interest in the phenylethoxy linkage at the 7-position as a key structural element for potential bioactivity.

Furthermore, the presence of an ether linkage at the 7-position of the coumarin ring is a common strategy in medicinal chemistry. The synthesis of various 7-alkoxy-4-methylcoumarins has been a subject of research, with these compounds serving as important intermediates for further functionalization and biological evaluation. ingentaconnect.comresearchgate.nettandfonline.com The introduction of an alkoxy group, such as phenylethoxy, can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its ability to penetrate cell membranes and interact with biological targets. tandfonline.com

Overview of Contemporary Research Paradigms for Substituted Chromen-2-one Compounds

Modern research into substituted chromen-2-one compounds is characterized by a multidisciplinary approach that integrates advanced synthetic methodologies, comprehensive biological screening, and computational studies. The goal is to develop novel compounds with high efficacy and selectivity for a variety of biological targets.

Synthesis: Contemporary synthetic strategies focus on efficiency, diversity, and green chemistry principles. Classic reactions like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation are still widely used to construct the coumarin core. frontiersin.orgresearchgate.net However, there is a growing emphasis on developing novel, more sustainable methods. researchgate.net Research often involves the synthesis of libraries of related compounds to systematically explore the structure-activity relationships. nih.govtandfonline.com This includes the introduction of various substituents at different positions of the coumarin ring to fine-tune the pharmacological properties. For instance, the synthesis of 6- and 7-alkoxy-4-methylcoumarins and their subsequent conversion to 4-formyl derivatives provides a platform for creating a diverse range of new molecules. ingentaconnect.comtandfonline.comtandfonline.com

Biological Evaluation: A key paradigm in current research is the extensive biological evaluation of newly synthesized coumarin derivatives. This often involves screening against a panel of cancer cell lines, various microbial strains, and specific enzymes. tandfonline.comnih.govnih.gov For example, studies have investigated the cytotoxic effects of 4-methylcoumarin (B1582148) derivatives against human cancer cell lines, revealing that substitutions at the C3, C7, and C8 positions can significantly influence anticancer activity. matilda.sciencetandfonline.comnih.govtandfonline.com Similarly, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov

Computational Studies: Molecular docking and other computational techniques are increasingly being used to predict how coumarin derivatives will interact with biological targets. nih.gov These in silico methods help to rationalize observed biological activities and guide the design of new compounds with improved binding affinities and selectivity. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O3 B5841267 4-Methyl-7-(2-phenylethoxy)chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-(2-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-13-11-18(19)21-17-12-15(7-8-16(13)17)20-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKODOUVMSMKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 7 2 Phenylethoxy Chromen 2 One and Its Analogues

Classical Condensation Reactions in Chromen-2-one Synthesis

The formation of the chromen-2-one (coumarin) ring system is central to the synthesis of the target molecule and its analogues. Several classical condensation reactions have been widely employed for this purpose, each with its own set of advantages and limitations depending on the desired substitution pattern. These methods typically involve the reaction of a phenol (B47542) with a carbonyl compound containing a β-dicarbonyl or related functionality.

Pechmann Condensation Approaches

The Pechmann condensation is one of the most common and versatile methods for synthesizing coumarins. wordpress.com This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. wordpress.comresearchgate.net For the synthesis of the precursor to our target molecule, 7-hydroxy-4-methylcoumarin, resorcinol (B1680541) would be reacted with ethyl acetoacetate. sathyabama.ac.inyoutube.com

The reaction is typically catalyzed by strong acids such as sulfuric acid, but a variety of other catalysts have been explored to improve yields and reaction conditions. derpharmachemica.com These include solid acid catalysts like Amberlyst-15, which offers the advantage of being easily separable from the reaction mixture, promoting a more environmentally friendly process. researchgate.net The general mechanism involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring of the phenol, and subsequent dehydration to form the pyrone ring. slideshare.netslideshare.net

Table 1: Catalysts and Conditions for Pechmann Condensation

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another important route to coumarins. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or a β-ketoester, in the presence of a weak base catalyst like piperidine (B6355638) or triethylamine. nih.gov The reaction proceeds through the formation of a C=C bond, followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring. nih.gov This method is particularly useful for the synthesis of coumarin-3-carboxylic acid derivatives when malonic esters are used as the active methylene component. mdpi.com

Claisen Rearrangement in Chromen-2-one Synthesis

The Claisen rearrangement is a powerful tool for the synthesis of certain substituted coumarins, particularly those with alkyl or allyl groups at the C3 or C4 positions. This pericyclic reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether. For the synthesis of coumarin precursors, a 7-allyloxycoumarin (B186951) derivative can be heated to induce the rearrangement, where the allyl group migrates from the oxygen atom to the C8 or C6 position of the coumarin ring. Subsequent manipulation of the rearranged product can lead to the desired coumarin scaffold.

Targeted Synthesis of 4-Methyl-7-(2-phenylethoxy)chromen-2-one

The synthesis of the specific target compound, this compound, is not typically achieved in a single step. Instead, it requires a more strategic, multi-step approach.

Multi-Step Synthesis Pathways

A common and logical pathway to this compound involves a two-step process. nih.gov The first step is the synthesis of the key intermediate, 7-hydroxy-4-methylcoumarin. This is readily accomplished using the Pechmann condensation of resorcinol and ethyl acetoacetate, as previously described. sathyabama.ac.inyoutube.com

The second step is the etherification of the 7-hydroxy group with a 2-phenylethoxy moiety. This can be achieved through a Williamson ether synthesis, where the phenoxide, generated by treating 7-hydroxy-4-methylcoumarin with a base such as potassium carbonate, reacts with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in a suitable solvent like DMF. nih.gov

Table 2: Illustrative Two-Step Synthesis of the Target Compound

One-Pot Reaction Methodologies for Coumarin Scaffolds

While the targeted synthesis of this compound is best described as a multi-step process, the development of one-pot reactions for the synthesis of the core coumarin scaffold is an active area of research. These methods aim to increase efficiency by reducing the number of separate reaction and purification steps. For instance, multi-component reactions (MCRs) have been developed for the synthesis of complex coumarin derivatives in a single operation. researchgate.net Although a direct one-pot synthesis of the target molecule from simple precursors has not been widely reported, the principles of one-pot synthesis are continually being applied to streamline the production of related coumarin structures. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

To further enhance the efficiency and sustainability of coumarin synthesis, microwave and ultrasound irradiation have been employed as alternative energy sources. ui.ac.idiau.ir Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times compared to conventional heating methods. nih.gov For the Pechmann condensation of resorcinol and ethyl acetoacetate, microwave irradiation in the presence of a Lewis acid catalyst under solvent-free conditions has been reported to produce 7-hydroxy-4-methylcoumarin in a matter of minutes with good yields. ui.ac.idrasayanjournal.co.in

Ultrasound-assisted synthesis is another green technique that has been applied to the synthesis of coumarin derivatives. iau.ir Sonication can promote the reaction by creating localized high-pressure and high-temperature zones, leading to faster reaction rates and higher yields. While specific examples of ultrasound-assisted synthesis of this compound are not prevalent in the literature, the successful application of this technique to other coumarins suggests its potential for the synthesis of the title compound and its analogues. iau.irresearchgate.net

Green Chemistry ApproachKey FeaturesAdvantagesRelevant Precursor
Solvent-Free SynthesisEliminates the use of harmful organic solvents.Reduced waste, simplified work-up, lower environmental impact. nii.ac.jp7-hydroxy-4-methylcoumarin
Microwave-Assisted SynthesisUtilizes microwave irradiation for rapid heating.Dramatically reduced reaction times, often higher yields. ui.ac.idrasayanjournal.co.in7-hydroxy-4-methylcoumarin
Ultrasound-Assisted SynthesisEmploys ultrasonic waves to promote the reaction.Enhanced reaction rates, improved yields, milder conditions. iau.irresearchgate.netCoumarin derivatives

Lewis acids, such as tin(II) chloride dihydrate (SnCl2·2H2O) and aluminum chloride (AlCl3), have also been effectively used in the microwave-assisted, solvent-free synthesis of 7-hydroxy-4-methylcoumarin. ui.ac.idrasayanjournal.co.in The optimization of the catalyst system is a key aspect of developing a truly sustainable process for the production of the this compound precursor.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through various one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and spatial relationships of atoms within the 4-Methyl-7-(2-phenylethoxy)chromen-2-one structure.

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. The expected ¹H NMR spectrum of this compound would display characteristic signals for both the coumarin (B35378) core and the phenylethoxy side chain.

The coumarin portion is identified by several key signals. The proton at position 3 (H-3) typically appears as a singlet in the olefinic region, around δ 6.1-6.2 ppm. The methyl group protons at position 4 (4-CH₃) also produce a distinct singlet, usually further upfield around δ 2.4 ppm. The aromatic protons on the coumarin ring system exhibit specific splitting patterns. For instance, the proton at position 5 (H-5) is expected to be a doublet downfield (around δ 7.5 ppm) due to coupling with H-6. The protons at positions 6 (H-6) and 8 (H-8) would appear as a doublet of doublets and a doublet, respectively, in the range of δ 6.8-7.0 ppm. nih.govresearchgate.netrsc.org

The 2-phenylethoxy group introduces two characteristic triplets. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 4.2-4.3 ppm, while the methylene protons adjacent to the phenyl group (-CH₂-Ph) would appear slightly further upfield, around δ 3.1-3.2 ppm. spectrabase.com The five protons of the terminal phenyl ring typically appear as a multiplet in the δ 7.2-7.4 ppm region.

Interactive Data Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 6.15s (singlet)1H
4-CH₃~ 2.40s (singlet)3H
H-5~ 7.50d (doublet)1H
H-6~ 6.90dd (doublet of doublets)1H
H-8~ 6.85d (doublet)1H
-O-CH ₂-CH₂-Ph~ 4.25t (triplet)2H
-O-CH₂-CH ₂-Ph~ 3.15t (triplet)2H
Phenyl H~ 7.30m (multiplet)5H

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its functional group and electronic environment.

For this compound, the carbonyl carbon (C-2) of the lactone is the most deshielded, appearing around δ 160-162 ppm. figshare.comlibretexts.org The quaternary carbons of the coumarin ring (C-4, C-7, C-8a, C-4a) and the phenyl ring (C-1') are readily identifiable. The carbon of the methyl group (4-CH₃) is found in the upfield region, typically around δ 18-19 ppm. The carbons of the phenylethoxy side chain are expected at approximately δ 69 ppm for the O-C H₂ and δ 35 ppm for the C H₂-Ph. chemicalbook.comhmdb.ca

Interactive Data Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
4-CH₃~ 18.5
-O-CH₂-C H₂-Ph~ 35.0
-O-C H₂-CH₂-Ph~ 69.0
C-8~ 102.0
C-6~ 112.5
C-3~ 113.0
C-4a~ 113.5
C-5~ 125.5
Phenyl C (C-2', C-6')~ 126.5
Phenyl C (C-4')~ 128.5
Phenyl C (C-3', C-5')~ 129.0
Phenyl C (C-1')~ 138.0
C-4~ 152.0
C-8a~ 155.0
C-2~ 161.0
C-7~ 162.0

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the complete structure.

COSY would show correlations between adjacent protons, for example, between the H-5 and H-6 protons of the coumarin ring, and between the two methylene groups of the phenylethoxy chain.

HSQC correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the -O-CH₂- protons to the C-7 carbon of the coumarin ring, confirming the attachment point of the ether linkage. It would also show correlations from the 4-CH₃ protons to carbons C-3, C-4, and C-4a, solidifying the structure of the pyrone ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₈H₁₆O₃. The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS. A close match (typically within 5 ppm) between the theoretical and experimental mass confirms the molecular formula and rules out other potential formulas with the same nominal mass. figshare.com

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of the target compound), which is then subjected to fragmentation. The analysis of the resulting fragment ions provides valuable structural information. youtube.com

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to follow predictable pathways based on the known behavior of coumarins and ethers. benthamopen.comnih.gov Key fragmentation events would include:

Cleavage of the ether bond: This is often a dominant fragmentation pathway. It can occur in two ways:

Formation of a stable benzyl (B1604629) cation (m/z 91 ) and subsequent tropylium (B1234903) ion rearrangement, or a phenylethyl fragment (m/z 105 ).

Formation of a radical cation corresponding to 7-hydroxy-4-methylcoumarin (m/z 176 ).

Loss of Carbon Monoxide: A characteristic fragmentation of the coumarin ring system is the loss of a neutral CO molecule (28 Da) from the pyrone ring, leading to a benzofuran-type fragment ion. researchgate.net

These characteristic fragmentation patterns provide a molecular fingerprint that helps to confirm the identity of the compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

The IR spectrum of this compound would show several characteristic absorption bands confirming the presence of key functional groups. researchgate.netnih.gov

A strong absorption band in the region of 1700-1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring. figshare.com

Multiple sharp peaks between 1500-1620 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic rings (both the coumarin and phenyl moieties).

Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the asymmetric and symmetric C-O-C stretching of the aryl ether linkage.

Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the methyl and methylene groups.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing information about its electronic transitions. Coumarins are known for their strong UV absorption due to their extended conjugated system. This compound is expected to exhibit two main absorption maxima (λ_max). Based on data from similar 7-alkoxy-4-methylcoumarins, one major absorption band would be expected around 320-325 nm , corresponding to the π → π* transition of the cinnamoyl-like chromophore of the coumarin system. researchgate.netresearchgate.netiajpr.com A second, higher energy absorption would likely be observed in the shorter wavelength UV region.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, extensive studies on its close derivatives provide significant insight into the expected solid-state conformation. Analysis of related 4-methyl-7-alkoxycoumarins reveals a consistent planarity of the core coumarin ring system. sielc.comresearchgate.net

For instance, the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one shows that the fused benzene (B151609) and pyran-2-one rings are essentially coplanar, with dihedral angles between them being just 1.22(12)° and 1.57(12)° in the two independent molecules of the asymmetric unit. researchgate.net The torsion angle between the coumarin ring and the 7-propoxy substituent is also small, indicating a near-coplanar arrangement. sielc.comresearchgate.net This planarity is a hallmark of the coumarin scaffold. In the crystal packing of this derivative, molecules are linked by C—H⋯O hydrogen bonds and π–π stacking interactions, forming a stable three-dimensional network. sielc.comresearchgate.net

In a more complex derivative, 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one , the fundamental coumarin structure remains planar, but the substituent group introduces a significant twist. nih.gov The dihedral angle between the coumarin ring system and the triazole ring is 73.01(4)°. nih.gov The crystal structure is stabilized by weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds. nih.gov

Table 1: Crystallographic Data for 4-Methyl-7-substituted-chromen-2-one Derivatives
Parameter4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one nih.gov4-Methyl-7-propoxy-2H-chromen-2-one researchgate.net
FormulaC₁₄H₁₃N₃O₃C₁₃H₁₄O₃
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP1
a (Å)11.9861 (17)7.2418 (9)
b (Å)7.7090 (11)11.5459 (14)
c (Å)14.132 (2)14.5301 (17)
α (°)9069.014 (2)
β (°)101.034 (2)76.086 (2)
γ (°)9084.124 (2)
Volume (ų)1281.7 (3)1100.9 (2)
Z44
R-factor0.0370.047

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the isolation of target compounds from reaction mixtures and for the subsequent assessment of their purity. Both thin-layer and high-performance liquid chromatography are routinely used in the synthesis of coumarin derivatives.

HPLC is the gold standard for determining the purity of organic compounds. For coumarins, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. researchgate.netresearchgate.net This technique utilizes a nonpolar stationary phase (typically C18-silica) and a polar mobile phase, separating compounds based on their relative hydrophobicity.

The purification and analysis of this compound and its analogues can be effectively achieved using a C18 column with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govijpsnonline.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple components, including starting materials, intermediates, and the final product. nih.govchromatographyonline.com For isocratic elution, a fixed ratio of solvents is used, such as a 70:30 (v/v) mixture of methanol and water. ijpsnonline.com The eluting compounds are typically detected using a UV detector, as the coumarin ring system exhibits strong absorbance; for instance, detection is often set around 276 nm, 320 nm, or 330 nm. sielc.comnih.govnih.gov The choice between methanol and acetonitrile as the organic modifier can influence the separation selectivity, and the addition of small amounts of acid (e.g., phosphoric or acetic acid) to the mobile phase can improve peak shape and resolution. sielc.comresearchgate.net

Table 2: Exemplary HPLC Conditions for Coumarin Analysis
ParameterMethod 1 ijpsnonline.comMethod 2 sielc.comMethod 3 nih.gov
Stationary PhaseSymmetry C18Newcrom R1 (C18)Phenomenex Luna C18
Mobile PhaseMethanol:Water (70:30 v/v)Acetonitrile:Water (25:75 v/v) with 0.1% H₃PO₄Acetonitrile/Water (Gradient)
Elution ModeIsocraticIsocraticGradient
Flow Rate1.0 mL/min0.5 mL/min1.0 mL/min
DetectionUV at 276 nmUV at 276 nmUV at 330 nm

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used extensively to monitor the progress of chemical reactions and to determine the appropriate solvent system for larger-scale purification by column chromatography. sielc.comnih.govcncb.ac.cn For the synthesis of this compound, TLC would be performed on silica (B1680970) gel plates (the stationary phase).

The choice of eluent (the mobile phase) is critical for achieving good separation. A variety of solvent systems can be employed, with their polarity adjusted to suit the specific compounds being separated. For coumarin derivatives, common mobile phases include mixtures of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol. ijpsnonline.com For example, a study on related coumarins found that a solvent system of hexane:ethyl acetate (90:10) or dichloromethane:methanol (20:1) provided good separation and distinct retardation factor (Rf) values. ijpsnonline.com The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. The spots are visualized under UV light, where coumarins typically fluoresce.

Table 3: TLC Data for Related Coumarin Derivatives on Silica Gel ijpsnonline.comnih.gov
CompoundMobile PhaseRf Value
7-Hydroxy-4-trifluoromethylcoumarinDichloromethane:Methanol (20:1)0.46
7-Methoxy-4-trifluoromethylcoumarinHexane:Ethyl Acetate (90:10)0.39
2-Oxo-2H-chromen-7-yl 4-chlorobenzoateDichloromethane0.38

In Vitro Biological Activity Profiling and Mechanistic Investigations of 4 Methyl 7 2 Phenylethoxy Chromen 2 One

Structure-Activity Relationship (SAR) Studies of 4-Methyl-7-(2-phenylethoxy)chromen-2-one Analogues

The biological activity of this compound derivatives is intricately linked to their molecular architecture. SAR studies have been instrumental in identifying the key structural motifs responsible for their pharmacological effects. These investigations have systematically explored modifications of both the phenylethoxy moiety and the chromen-2-one core to elucidate their influence on biological efficacy.

Impact of Phenylethoxy Moiety Modifications on Biological Efficacy

The phenylethoxy group at the 7-position of the chromen-2-one scaffold serves as a critical determinant of biological activity. Research into analogues, such as 7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones, has demonstrated that alterations to this part of the molecule can significantly modulate their pharmacological profiles. For instance, the introduction of various substituents on the phenyl ring of the phenylethoxy moiety has been shown to influence the antifungal activity of these compounds. One study revealed that a derivative with a specific substitution pattern on this phenyl ring exhibited the most potent activity against Candida albicans when compared to reference drugs. europeanreview.org This highlights the importance of the electronic and steric properties of the substituents on the phenylethoxy group in dictating the antifungal efficacy.

Furthermore, the nature of the linker between the chromen-2-one core and the phenyl ring is crucial. Studies on related 7-O-substituted coumarins have shown that the length and flexibility of this linker can impact activity. For example, in a series of coumarin-chalcone hybrids, the length of the alkoxy chain connecting the two pharmacophores was found to be a key factor for their acetylcholinesterase and butyrylcholinesterase inhibitory activities. nih.gov These findings suggest that the two-carbon ethoxy linker in this compound is likely a significant contributor to its biological profile, and any modifications to this linker would be expected to alter its activity.

Influence of Chromen-2-one Core Substituents on Biological Activity

The chromen-2-one (coumarin) core itself offers multiple positions for substitution, and modifications at these sites have been extensively studied to understand their effect on biological activity.

The 4-methyl group is a common feature in many biologically active coumarins. Its presence is often associated with enhanced lipophilicity, which can influence cell permeability and target engagement. Studies on various 4-methylcoumarin (B1582148) derivatives have revealed their potential as anticancer, nih.govmdpi.comresearchgate.netnih.gov antimicrobial, nih.gov and anti-inflammatory agents. nih.gov For instance, a study on 4-methylcoumarin derivatives as anticancer agents showed that substitutions at other positions of the coumarin (B35378) ring, in conjunction with the 4-methyl group, were critical for their cytotoxic effects. nih.gov

Substitutions at other positions of the coumarin ring also play a pivotal role. For example, the introduction of hydroxyl or acetoxy groups at positions 7 and 8 has been shown to be important for anticancer activity. nih.govmdpi.comresearchgate.net Specifically, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were identified as a particularly effective subgroup against several human cancer cell lines. nih.govmdpi.comresearchgate.net The presence of a bromine atom at the 6-position has also been associated with reasonable cytotoxic activities. nih.govmdpi.comresearchgate.net

In the context of anti-inflammatory activity, derivatives of 7-amino-4-methylcoumarin (B1665955) have been synthesized and evaluated. Schiff bases formed from 7-amino-4-methylcoumarin and various substituted benzaldehydes have shown potent anti-inflammatory and analgesic activities, with halogen substitutions on the benzylidene moiety being particularly effective. nih.gov This indicates that the nature of the substituent at the 7-position, whether it's an ether linkage as in the title compound or an amino group, profoundly influences the biological outcome.

The following table summarizes the impact of various substituents on the biological activities of 4-methylcoumarin analogues based on available literature.

Position of SubstitutionSubstituentObserved Biological Activity
C3Alkyl chainsAnticancer
C6BromineAnticancer
C7Amino and its derivativesAnti-inflammatory, Analgesic
C7Alkoxy chains of varying lengthsCholinesterase inhibition
C7, C8DihydroxyAnticancer

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific QSAR models for this compound and its direct derivatives are not extensively reported in the available literature, QSAR studies on broader classes of coumarin derivatives provide valuable insights into the physicochemical properties that govern their biological activities. These studies quantitatively correlate molecular descriptors with biological effects, offering a predictive framework for designing new, more potent analogues. researchgate.net

For instance, a 3D-QSAR study on coumarins as inhibitors of the P-glycoprotein (P-gp) transporter highlighted the importance of electrostatic and steric fields. researchgate.net The analysis revealed that favorable electrostatic and steric volumes, such as those provided by bulky and hydrophobic groups at specific positions, enhanced the inhibitory activity. researchgate.net Another QSAR study on coumarins as monoamine oxidase (MAO) inhibitors indicated that lipophilicity and the presence of polar functional groups are important for activity. bas.bg These general principles from QSAR studies on other coumarins can be extrapolated to hypothesize about the structural requirements for the activity of this compound derivatives. The phenylethoxy group, for example, contributes significantly to the lipophilicity of the molecule, which could be a key factor in its biological interactions.

In Vitro Enzyme Inhibition Studies

The biological effects of this compound and its analogues are often mediated by their interaction with specific enzymes. In vitro enzyme inhibition assays are therefore crucial for elucidating their mechanisms of action.

Kinase Enzyme Inhibition Assays

Coumarin derivatives have emerged as promising scaffolds for the development of kinase inhibitors. While direct kinase inhibition data for this compound is limited, studies on other coumarins suggest potential in this area. For example, certain coumarin derivatives have been identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer therapy. One study found that a 3-arylcoumarin derivative inhibited MARK4 activity with an IC50 value in the micromolar range. scilit.com

The general structure of coumarins allows for modifications that can be tailored to fit the ATP-binding pocket of various kinases. The 4-methyl group and the substituent at the 7-position can be optimized to enhance binding affinity and selectivity. The phenylethoxy moiety of the title compound could potentially occupy hydrophobic pockets within a kinase active site, contributing to inhibitory activity. Further screening of this compound against a panel of kinases would be necessary to determine its specific inhibitory profile.

Protease Enzyme Inhibition Assays

Coumarin derivatives have also been investigated for their ability to inhibit various proteases. Studies have shown that 3-substituted coumarins can be potent inhibitors of the bacterial HslV protease, a potential target for new antibacterial agents. europeanreview.org Some 3-benzoyl coumarin derivatives exhibited IC50 values in the sub-micromolar range against this enzyme. europeanreview.org

Furthermore, coumarin derivatives have been shown to inhibit human dipeptidyl peptidase III (hDPP III), with the inhibitory potency being influenced by the substituents on the coumarin ring. nih.gov A 7-hydroxy group on the coumarin core was found to be important for the binding mechanism. nih.gov Although the title compound has a phenylethoxy group at the 7-position, this highlights the significance of this position for interaction with proteases.

Glycosidase Enzyme Inhibition Assays

The inhibitory potential of coumarin derivatives against glycosidase enzymes, such as α-glucosidase, is a significant area of investigation due to the role of these enzymes in carbohydrate metabolism. α-Glucosidase inhibitors are clinically relevant as they can delay carbohydrate digestion and glucose absorption.

Studies on structurally related coumarin compounds have demonstrated notable α-glucosidase inhibitory activity. For instance, a series of coumarin-linked 2-phenylbenzimidazole (B57529) derivatives were synthesized and evaluated, with some compounds showing significant inhibitory effects compared to the standard, acarbose. nih.gov Kinetic analysis of the most potent of these derivatives revealed a competitive inhibition pattern against α-glucosidase. nih.gov While direct data for this compound is not specified in the provided results, the general activity of the coumarin scaffold suggests potential for interaction with α-glucosidase. The inhibitory capacity is often influenced by the nature and position of substituents on the coumarin ring. nih.gov

Table 1: α-Glucosidase Inhibition by Coumarin Derivatives This table is illustrative, based on findings for related coumarin compounds, to provide context for the potential activity of this compound.

Compound Class Inhibition Type Potency (Example)
Coumarin-linked 2-phenylbenzimidazoles Competitive IC₅₀ = 10.8 µM
Acarbose (Standard) Competitive IC₅₀ = 750.0 µM

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them key targets in the treatment of neurodegenerative and psychiatric disorders. nih.govnih.gov Coumarin derivatives have been extensively studied as MAO inhibitors. nih.gov

Research indicates that the substitution pattern on the coumarin nucleus is a determining factor for both the potency and selectivity of MAO inhibition. scienceopen.com For example, a phenyl group at the C-3 position of the coumarin ring tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.com A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, structurally similar to the compound of interest, were investigated as multi-target inhibitors, showing nanomolar and selective MAO-B inhibition. mdpi.com Although specific IC₅₀ values for this compound are not available in the search results, the established structure-activity relationships for coumarins strongly suggest its potential as a MAO inhibitor. nih.govscienceopen.com

Table 2: MAO Inhibition Profile of Related Coumarin Scaffolds This table summarizes general findings for coumarin derivatives to contextualize the potential activity of this compound.

Compound Series Target Potency Range (Examples) Selectivity
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones MAO-B Nanomolar (e.g., IC₅₀ = 1.1 nM) Selective for MAO-B over MAO-A
3-Phenyl Coumarins MAO-B Kᵢ = 0.19 ± 0.04 μM Selective for MAO-B
4-Phenyl Coumarins MAO-A Kᵢ = 0.39 ± 0.04 μM Selective for MAO-A

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori and Proteus mirabilis. researchgate.netnih.gov Inhibition of this enzyme is a therapeutic strategy to counteract these pathologies. researchgate.netnih.gov

While specific studies on the urease inhibitory activity of this compound were not found, research on other 4-hydroxycoumarin (B602359) derivatives has been conducted. For example, in one study, a series of (Z)-3-(substituted-benzylidene)-6-nitro-3H-chromene-2,4-diones were synthesized and tested for urease inhibition. The results were modest, with the most active compound showing 38.6% inhibition at a concentration of 0.5 µM, significantly lower than the standard inhibitor, thiourea. scielo.br This suggests that while the coumarin scaffold can be a basis for urease inhibitors, the specific substitutions are critical for potent activity.

In Vitro Receptor Modulation and Ligand Binding Assays

G-protein coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that mediate cellular responses to a wide array of external stimuli. nih.govnovartis.com They are significant drug targets for numerous diseases. The interaction of small molecules like coumarins with GPCRs can modulate their signaling pathways.

The complexity of GPCR signaling is increased by their interaction with other proteins, such as receptor activity-modifying proteins (RAMPs), which can alter their pharmacology and ligand selectivity. nih.gov While direct evidence of this compound binding to a specific GPCR is not detailed in the provided search results, the broad bioactivity of coumarins suggests that interactions with the GPCR family are plausible, though they require specific investigation through dedicated binding and functional assays.

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. nih.gov The estrogen receptor-alpha (ERα) is a key nuclear receptor involved in various physiological and pathological processes, including the growth of certain cancers.

The ability of ERα to regulate gene transcription is modulated by its binding to specific DNA sequences known as estrogen response elements (EREs). embopress.org The interaction of ERα with RNA can stabilize its binding to these DNA motifs, particularly those with lower affinity, thereby fine-tuning gene expression. embopress.org Small molecules can be designed to inhibit the binding of ERα to EREs, thereby blocking estrogen-dependent cellular processes. While no direct binding data for this compound to ERα is available, the development of small molecule inhibitors for this target is an active area of research. addgene.org Assays such as the mammalian two-hybrid (M2H) system are used to study the dimerization activity of the ERα ligand-binding domain, a critical step in its function. nih.gov

Cellular Pathway Modulation in In Vitro Cell Line Models

The ultimate biological effect of a compound is determined by its ability to modulate cellular pathways. In vitro cell line models are essential tools for investigating these effects. Coumarin derivatives have been shown to influence various cellular pathways, leading to outcomes such as anti-inflammatory and analgesic effects. For instance, a series of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives demonstrated potent anti-inflammatory activity in studies. nih.gov

The modulation of pathways involving ERα is particularly relevant in cancer cell lines like MCF-7 (human breast adenocarcinoma). The interaction of ERα with RNA and its subsequent binding to chromatin can be studied in these models to understand how compounds might affect estrogen-responsive gene transcription. embopress.org The dynamic binding of ERα to chromatin, influenced by its RNA-binding capacity, appears to be more conducive to transcription than stable binding. embopress.org Investigating how this compound affects such pathways in relevant cell lines would be a critical step in elucidating its mechanism of action.

Apoptosis Induction Mechanisms in Cancer Cell Lines (in vitro)

Coumarin derivatives are recognized for their potential as anticancer agents, with many studies highlighting their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis through multiple cellular pathways. biointerfaceresearch.comnih.gov

Research on 7-substituted 4-methyl-chromen-2-one derivatives has demonstrated potent cytotoxic and cytostatic effects against laryngeal cancer (Hep2) cells. researchgate.net Similarly, pyranochromene derivatives, which share a core structure, have been shown to induce apoptosis in breast cancer (MCF-7) cells. biointerfaceresearch.com The mechanism of apoptosis induction is often linked to the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. For instance, certain coumarin complexes have been found to activate caspase-3 and caspase-9, leading to cell death. nih.gov Studies on other coumarin derivatives in glioma cell lines also point to the activation of caspase-9 as a key step in the apoptotic process. researchgate.net Furthermore, these compounds can modulate the cell cycle, causing arrest at different phases, which prevents cancer cell proliferation. nih.gov

Table 1: In Vitro Apoptotic Activity of Coumarin Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Class Cell Line Observed Effect Mechanism Citation(s)
Pyranochromene Derivatives MCF-7 (Breast Cancer) Potent cytotoxic effects, apoptosis induction Not specified biointerfaceresearch.com
7-Substituted 4-methyl-chromen-2-one Hep2 (Laryngeal Cancer) Potent cytotoxic and cytostatic agents Not specified researchgate.net
Copper-Coumarin Complex Hep-G2 (Hepatic Cancer), A-498 (Renal Cancer) Anti-proliferative, apoptosis, and necrosis Caspase-3 and -9 activation, cell cycle alteration nih.gov
5-oxygenated-6,7-methylenedioxycoumarins U138-MG (Human Glioma), C6 (Rat Glioma) Significant cytotoxicity, apoptosis induction Caspase-9 activation researchgate.net

Anti-inflammatory Pathways Elucidation in In Vitro Systems

The anti-inflammatory properties of coumarin derivatives are well-documented in various in vitro models. These compounds can modulate key inflammatory pathways, primarily in immune cells like macrophages. nih.govmdpi.com In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a common model for studying inflammation, coumarins have been shown to inhibit the production of several pro-inflammatory mediators. nih.govmdpi.com

Key findings show that coumarins can decrease the levels of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The mechanism behind this inhibition often involves the suppression of key signaling pathways. For example, certain 2-phenyl-4H-chromen-4-one derivatives have been found to inhibit the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Other studies point to the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Coumarin Derivatives This table is interactive. You can sort and filter the data.

Target Mediator/Pathway In Vitro Model Effect of Coumarin Derivatives Citation(s)
NO, PGE2, TNF-α, IL-6, IL-1β LPS-induced RAW264.7 macrophages Reduction in mediator levels nih.gov
TLR4/MAPK Pathway LPS-induced RAW264.7 macrophages Inhibition of pathway activation nih.gov
NF-κB Pathway U937-3xκB-LUC cells Inhibition of pathway activation mdpi.com
LTB4 and TXB2 Rat peritoneal leukocytes Inhibition of production mdpi.com
iNOS, COX-2 LPS-activated RAW264.7 cells Inhibition of enzyme activity/expression mdpi.com

Antioxidant Activity Assessment in Cellular Models (in vitro)

Many coumarin derivatives exhibit significant antioxidant properties, which are often attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.gov These compounds can act as free radical scavengers, protecting cells from oxidative damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

In vitro assays have demonstrated that 4-methylcoumarins can effectively scavenge various radicals. For instance, 7,8-dihydroxy-4-methylcoumarins show excellent radical-scavenging properties, including activity against the superoxide (B77818) anion (O2•−) and nitric oxide (NO). nih.gov They have also been shown to protect phospholipid membranes from lipid peroxidation. nih.gov The antioxidant capacity of coumarins is commonly evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. researchgate.netscholaris.ca Studies on various 2H-chromen-2-one derivatives have confirmed their moderate to high antiradical activity in these cell-free and cellular models. researchgate.net

Table 3: In Vitro Antioxidant Activity of 4-Methyl-Coumarin Derivatives This table is interactive. You can sort and filter the data.

Assay Compound Type Key Finding Citation(s)
Superoxide Anion (O2•−) Scavenging 7,8-dihydroxy-4-methylcoumarins Strong scavenging activity nih.gov
Nitric Oxide (NO) Scavenging 7,8-dihydroxy-4-methylcoumarins Effective scavenging nih.gov
Lipid Peroxidation Inhibition 7,8-dihydroxy-4-methylcoumarins Effective protection of lipid bilayers nih.gov
DPPH Radical Scavenging 4-methyl-2-oxo-2H-chromen-7-yloxy derivatives Significant antioxidant activity researchgate.net
ABTS Radical Cation Scavenging 4-hydroxycoumarins Scavenging capacity greater than or comparable to standards scholaris.ca

Antimicrobial Activity Assessment in In Vitro Systems

The coumarin nucleus is a scaffold for many compounds with antimicrobial properties. Derivatives of 4-methyl-chromen-2-one have been tested against a range of pathogenic bacteria, showing varying degrees of efficacy. nih.govscholarsresearchlibrary.com Reports indicate that coumarin derivatives can be particularly effective against Gram-negative bacteria. nih.gov

Studies on 7-hydroxy-4-methyl coumarin congeners have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. scholarsresearchlibrary.com The antimicrobial potential can be enhanced by the addition of different functional groups to the coumarin core. For example, the introduction of a sulfonamide group has been shown to result in potent antimicrobial agents. scholarsresearchlibrary.com The activity is often quantified by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. nih.govscholarsresearchlibrary.com

Table 4: In Vitro Antimicrobial Activity of 4-Methyl-Coumarin Derivatives This table is interactive. You can sort and filter the data.

Bacterial Strain Compound Class Method Result Citation(s)
Staphylococcus aureus 7-hydroxy-4-methyl coumarin congeners Agar-well diffusion Significant zone of inhibition (up to 20 mm) scholarsresearchlibrary.com
Bacillus subtilis 7-hydroxy-4-methyl coumarin congeners Agar-well diffusion Significant zone of inhibition (up to 23 mm) scholarsresearchlibrary.com
Escherichia coli 7-hydroxy-4-methyl coumarin congeners Agar-well diffusion Significant zone of inhibition (up to 20 mm) scholarsresearchlibrary.com
Pseudomonas aeruginosa 7-hydroxy-4-methyl coumarin congeners Agar-well diffusion Moderate zone of inhibition (up to 15 mm) scholarsresearchlibrary.com
Bacillus cereus 4,7-Dichloro-chromen-2-one derivatives Not specified Bacteriostatic and bactericidal activity jocpr.com
Gram-negative bacteria General coumarin derivatives Not specified Reported to have particularly strong activity nih.gov

Investigation of Molecular Targets and Ligand-Target Interactions

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For the chromenone class of compounds, several potential protein targets have been identified through various screening and mechanistic studies.

Target Identification Approaches for this compound

While a specific target for this compound has not been definitively identified, research on the broader chromenone scaffold has revealed interactions with proteins relevant to cancer and neurodegenerative diseases.

One significant finding is the identification of chromenones as novel ligands for sigma (σ) receptors, specifically the σ1 and σ2 subtypes. nih.gov These receptors are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. nih.gov

Another class of identified targets is the human carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.gov A series of 2H-chromene derivatives were designed and synthesized, demonstrating inhibitory activity against these specific isoforms, which are involved in tumor progression and pH regulation in the tumor microenvironment. nih.gov These findings suggest that chromenone-based compounds could be developed as selective CA inhibitors.

Mechanistic Studies on Binding Affinity and Selectivity

Mechanistic studies, including radioligand binding assays and molecular docking, have provided insights into the binding affinity and selectivity of chromenone derivatives for their molecular targets.

In the case of sigma receptors, a structure-activity relationship analysis revealed that the majority of investigated chromenones are potent and selective σ1 receptor ligands. nih.gov The binding affinity was found to be influenced by factors such as the length of the alkyloxy linker at the 6-position of the chromenone core, with a pentamethylene linker often resulting in the most potent compounds. nih.gov For example, 6-((5-morpholinopentyl)oxy)-4H-chromen-4-one was found to be a highly potent σ1 receptor ligand with a Ki value of 19.6 nM. nih.gov Molecular docking studies have further elucidated the binding mode, showing that the chromenone moiety can establish key π-π T-shaped interactions with aromatic residues, such as Phe107 and Trp89, within the receptor's binding pocket. rsc.org

Table 5: Binding Affinity of Chromenone Derivatives for the Sigma-1 (σ1) Receptor This table is interactive. You can sort and filter the data.

Compound Linker Length (n) Terminal Amine σ1 Ki (nM) Citation(s)
4 4 (pentamethylene) Pyrrolidine 87.0 nih.gov
12 4 (pentamethylene) Morpholine 19.6 nih.gov
20 2 (propylene) Azepane 27.2 nih.gov
3 3 (butylene) Pyrrolidine 227 nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies published for the compound This compound that align with the requested article structure.

While computational studies are available for other related coumarin derivatives, the strict requirement to focus solely on "this compound" prevents the use of analogous data. Fulfilling the request would necessitate extrapolating from different molecules, which would not be scientifically accurate or adhere to the provided instructions.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time.

Computational and Theoretical Chemistry Studies of 4 Methyl 7 2 Phenylethoxy Chromen 2 One

In Silico ADMET Prediction for Pre-clinical Assessment

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for identifying viable drug candidates and minimizing late-stage failures. mdpi.com Computational, or in silico, methods provide a time- and cost-effective means to predict these properties based on a molecule's structure before extensive in vitro or in vivo testing is undertaken. mdpi.comjapsonline.com For coumarin (B35378) derivatives, including the 4-methylcoumarin (B1582148) scaffold, numerous studies have employed theoretical evaluations of ADMET parameters to gauge their drug-likeness and pharmacokinetic profiles. nih.govnih.gov These predictive models are built using data from large chemical libraries and utilize various computational approaches, from simple rule-based filters to complex machine learning algorithms. nih.govnih.gov

The absorption and distribution of a drug candidate determine its bioavailability and concentration at the target site. In silico models predict these characteristics by calculating various physicochemical and topological parameters. For coumarin derivatives, these models are used to estimate oral bioavailability and the ability to cross biological membranes.

Key predicted parameters for absorption include human intestinal absorption (HIA) and permeability across Caco-2 cell monolayers, which is an in vitro model of the human intestinal epithelium. Studies on various coumarin sulfonates have shown predicted HIA values greater than 70%, indicating a high probability of good absorption from the gastrointestinal tract. dergipark.org.tr Similarly, analyses of other novel coumarin derivatives predicted absorption percentages between 84.9% and 100%. mdpi.com The predicted permeability can be classified based on the Caco-2 value, with values below 4 nm/s considered low and those between 4 and 70 nm/s considered medium. dergipark.org.tr

Distribution predictions often focus on plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to exert its effect. For instance, a computational analysis of a styrene-substituted biscoumarin predicted a strong PPB capacity of 99.08%. nih.gov Regarding BBB penetration, theoretical studies on a large set of 7-hydroxycoumarin derivatives suggested that all tested compounds possessed the qualitative likelihood of crossing this barrier, which is a critical consideration for drugs targeting the central nervous system. nih.gov

ADME ParameterPrediction Method/ModelTypical Predicted Values for Coumarin DerivativesInterpretationSource
Human Intestinal Absorption (HIA)Software-based calculation (e.g., PreADMET)>70% to 100%Well absorbed from the intestine. dergipark.org.trmdpi.com
Caco-2 PermeabilitySoftware-based calculation (e.g., PreADMET)Low (<4 nm/s) to Medium (4-70 nm/s)Indicates the rate of transfer across the intestinal wall. dergipark.org.tr
Blood-Brain Barrier (BBB) PenetrationComputational models (e.g., ADMET-SAR)Predicted to be BBB permeableLikely to cross into the central nervous system. nih.gov
Plasma Protein Binding (PPB)Computational models (e.g., ADMET-SAR)Often high (e.g., >90%)High binding can reduce free drug concentration. nih.gov

Understanding a compound's metabolic fate is essential for predicting its efficacy and potential for toxicity. In silico tools predict sites of metabolism (SoM) and the cytochrome P450 (CYP450) isoforms likely responsible for these biotransformations. nih.govnews-medical.net

For 4-methylcoumarin derivatives, the presence of the methyl group at the C4 position is a key structural feature. It is predicted to make these compounds less susceptible to metabolism by liver CYP450 enzymes into the mutagenic 3,4-coumarin epoxide, a known toxic metabolite of unsubstituted coumarin. tandfonline.com The primary metabolic pathways for a compound like 4-Methyl-7-(2-phenylethoxy)chromen-2-one are likely to involve the phenylethoxy group at the C7 position. Studies on other 7-alkoxycoumarins suggest that O-dealkylation is a common metabolic reaction catalyzed by CYP enzymes. acs.org

Computational models predict that various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, can be involved in the metabolism of coumarin scaffolds. mdpi.comajptr.com Some coumarin derivatives have been predicted to be inhibitors of specific isoforms like CYP1A2. ajptr.com Predicting which enzymes metabolize the compound helps to anticipate potential drug-drug interactions. news-medical.net

Predicted Metabolic PathwayPotential Metabolizing EnzymesStructural SiteSignificanceSource
O-dealkylationCYP1A1, CYP1A2, CYP1B17-(2-phenylethoxy) groupPrimary phase I metabolism, leading to a hydroxylated metabolite. acs.org
Aromatic HydroxylationCYP450 superfamilyPhenyl ring of the phenoxyethyl groupAlternative phase I metabolic route. nih.gov
Blocked EpoxidationCYP450 superfamilyC3-C4 double bondThe C4-methyl group prevents the formation of a toxic epoxide metabolite. tandfonline.com

Computational toxicology uses quantitative structure-toxicity relationship (QSTR) models and structural alert analysis to predict various toxicity endpoints. researchgate.netnih.gov These predictions serve as an early warning system to flag compounds that may have safety liabilities. Various software platforms like T.E.S.T., Lazar, ProTox, and ADMET Predictor™ are used for these assessments. japsonline.comnih.gov

For the coumarin class, in silico predictions have highlighted several potential toxicities. Depending on the specific substitutions, some derivatives have been flagged for mutagenicity (Ames test positivity) and teratogenicity. ajptr.com Cardiotoxicity, often linked to the blockade of the hERG K+ channel, has been predicted for a number of coumarin derivatives, and molecular docking studies have been used to explore the potential binding modes to this channel. nih.gov Conversely, many other derivatives are predicted to be non-toxic and non-cytotoxic in computational models. mdpi.com Hepatotoxicity is another endpoint of concern, with predictions varying based on the specific substituents on the coumarin ring. nih.gov It is important to note that confidence in these predictions can be low if the model's training set lacks structurally similar compounds. researchgate.net

Toxicity EndpointPrediction Tool/MethodGeneral Findings for Coumarin DerivativesSource
Mutagenicity (Ames Test)CASE Ultra, Toxtree, LazarPredictions vary; some derivatives flagged as potentially mutagenic. japsonline.comajptr.comresearchgate.net
CarcinogenicityCASE Ultra, LazarPredictions vary; dependent on structural alerts and model training set. japsonline.comresearchgate.net
Cardiotoxicity (hERG inhibition)Molecular Docking, QSAR modelsIdentified as a potential risk for some coumarin structures. nih.gov
HepatotoxicityADMET Predictor™, QSAR modelsSome derivatives predicted to be hepatotoxic, others non-toxic. japsonline.comnih.gov
TeratogenicityOSIRIS Property ExplorerPredicted as a potential risk for some coumarin Schiff bases. ajptr.com

Cheminformatics Approaches for Library Design and Optimization of this compound Derivatives

Cheminformatics provides a powerful framework for the rational design and optimization of new chemical entities based on a lead compound. For derivatives of this compound, these approaches aim to enhance desired biological activities while maintaining or improving the ADMET profile. The process typically involves building and utilizing quantitative structure-activity relationship (QSAR) models, pharmacophore mapping, and virtual screening. nih.govjournaljpri.comnih.gov

The foundation of this process is the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. tandfonline.com QSAR models quantify this relationship, creating mathematical equations that link chemical structure descriptors to activity. tandfonline.com Both 2D- and 3D-QSAR methods are employed. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.govbenthamdirect.com These maps highlight regions around the molecule where steric bulk, electrostatic charge (positive or negative), hydrophobicity, and hydrogen-bonding characteristics are predicted to either increase or decrease biological activity. benthamdirect.com

Based on the insights from these QSAR models, medicinal chemists can design a virtual library of new derivatives. For example, a contour map might suggest that adding a bulky, electron-withdrawing group at a specific position on the phenyl ring of the phenylethoxy moiety would enhance activity. benthamdirect.com This virtual library of newly designed compounds is then subjected to further in silico screening. Molecular docking is used to predict how well these new derivatives bind to the target protein, and their ADMET properties are re-evaluated. journaljpri.comnih.gov This multi-parameter optimization allows researchers to prioritize a smaller number of the most promising derivatives for chemical synthesis and subsequent biological testing, making the drug discovery process more efficient. nih.govresearchgate.net

StepCheminformatics TechniquePurposeSource
1. Establish SARAnalysis of activity data for a series of related compounds.Identify key structural features responsible for biological activity. tandfonline.com
2. Build Predictive Models2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), Pharmacophore modeling.Quantify the SAR and create predictive models. Generate 3D maps to guide structural modifications. nih.govtandfonline.combenthamdirect.com
3. Design Virtual LibraryRational drug design based on QSAR model insights.Create a focused library of new, unsynthesized derivatives with potentially improved activity. nih.gov
4. In Silico ScreeningMolecular Docking, ADMET Prediction.Predict the binding affinity and pharmacokinetic profile of the newly designed compounds. nih.govjournaljpri.com
5. Prioritize for SynthesisMulti-parameter analysis of predicted activity and ADMET properties.Select the most promising candidates for synthesis and experimental validation. nih.govresearchgate.net

Q & A

Q. What synthetic methodologies are effective for synthesizing 4-methyl-7-(2-phenylethoxy)chromen-2-one and its analogs?

A one-pot synthesis using FeCl₃ as a Lewis acid catalyst in tetrahydrofuran (THF) has been optimized for chromen-2-one derivatives. This method involves reacting substituted phenols with ethyl phenylpropiolate, enabling efficient cyclization and functionalization. Reaction conditions (e.g., solvent polarity, temperature) and catalyst loading are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELXL software is the gold standard. The compound’s structure is stabilized by intramolecular C–H···O interactions and π–π stacking between chromen rings (interplanar distances ~3.5 Å). Fractional occupancies of substituents (e.g., chlorine in analogs) are resolved via refinement in SHELX, with validation using R-factor and electron density maps .

Q. Which analytical techniques confirm the structural integrity of chromen-2-one derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy or phenylethoxy groups) via chemical shifts and coupling constants.
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can QSAR models predict the anti-cancer activity of this compound derivatives?

A Genetic Function Algorithm (GFA)-based QSAR model (R² = 0.950, Q² = 0.912) identifies critical descriptors like lipophilicity (logP) and electronic parameters (HOMO/LUMO). Molecular docking against estrogen receptor-alpha (ERα) reveals hydrogen bonding with residues (e.g., Glu353) and hydrophobic interactions. Software like AutoDock Vina or MOE is used for binding affinity calculations .

Q. What methodologies assess the pharmacokinetic properties of chromen-2-one derivatives?

  • Lipinski’s Rule of Five : Screens for drug-likeness (logP ≤ 5, molecular weight ≤ 500 Da).
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 evaluate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (AMES test).
  • Plasma stability assays : Incubate compounds in human plasma (37°C, 24h) and quantify degradation via HPLC .

Q. How are in vivo biological activities of chromen-2-one derivatives evaluated?

  • Xenograft models : Implant cancer cells (e.g., MCF-7 for breast cancer) in nude mice and administer compounds (oral/i.p.). Tumor volume and biomarkers (e.g., Ki-67) are monitored.
  • Pharmacodynamic studies : Measure target engagement via Western blot (e.g., ERα phosphorylation) .

Q. What computational tools analyze non-covalent interactions in chromen-2-one crystal structures?

Mercury (CCDC) visualizes π–π stacking and hydrogen bonding. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts). Density Functional Theory (DFT) in Gaussian09 calculates interaction energies and electrostatic potential surfaces .

Methodological Notes

  • Crystallography : Use SHELXL for refinement; twinning or disorder requires careful occupancy adjustment .
  • Docking : Solvent-accessible surface area (SASA) and binding free energy (MM/PBSA) enhance accuracy .
  • Synthesis : Microwave-assisted methods reduce reaction times for analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.